(5Z)-3-(2-methoxyethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-3-(2-methoxyethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidin-4-one derivative featuring a Z-configuration at the C5 position. Its core structure includes:
- A 2-methoxyethyl substituent at the N3 position, contributing to solubility and steric effects.
- A 1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl methylidene moiety at C5, introducing π-conjugation and hydrophobic interactions due to the phenyl, pyrazole, and propylsulfanyl groups.
This architecture suggests applications in materials science (e.g., optoelectronics) and medicinal chemistry (e.g., enzyme inhibition). However, structural and functional data for this specific compound remain underexplored in the literature .
Properties
Molecular Formula |
C25H25N3O2S3 |
|---|---|
Molecular Weight |
495.7 g/mol |
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3O2S3/c1-3-15-32-21-11-9-18(10-12-21)23-19(17-28(26-23)20-7-5-4-6-8-20)16-22-24(29)27(13-14-30-2)25(31)33-22/h4-12,16-17H,3,13-15H2,1-2H3/b22-16- |
InChI Key |
ILHIVWQJXWVTRH-JWGURIENSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Thioxo-1,3-Thiazolidin-4-One
A mixture of thiourea (10.0 g, 131 mmol) and monochloroacetic acid (12.4 g, 131 mmol) in deionized water (150 mL) is refluxed for 8 hours. The reaction progress is monitored via thin-layer chromatography (TLC; CHCl₃/MeOH 9:1). Upon completion, the mixture is cooled to 25°C, and the precipitate is filtered and recrystallized from ethanol to yield 2-thioxo-1,3-thiazolidin-4-one as a white crystalline solid (78% yield, mp 118–120°C).
N-Alkylation with 2-Methoxyethyl Chloride
To introduce the 2-methoxyethyl substituent at position 3, 2-thioxo-1,3-thiazolidin-4-one (5.0 g, 42.7 mmol) is dissolved in dry dimethylformamide (DMF, 50 mL) under nitrogen. Potassium carbonate (11.8 g, 85.4 mmol) and 2-methoxyethyl chloride (4.7 mL, 51.3 mmol) are added, and the reaction is stirred at 80°C for 12 hours. The mixture is poured into ice water, acidified with HCl (1 M), and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to yield 3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one (82% yield).
Preparation of the Pyrazole Moiety
The pyrazole component requires sequential functionalization to incorporate the 1-phenyl-3-[4-(propylsulfanyl)phenyl] groups.
Synthesis of 1-Phenyl-3-[4-(Propylsulfanyl)Phenyl]-1H-Pyrazole-4-Carbaldehyde
4-(Propylsulfanyl)benzaldehyde (3.0 g, 15.6 mmol) and phenylhydrazine (1.7 g, 15.6 mmol) are dissolved in ethanol (50 mL) and stirred at 25°C for 2 hours. Acetic acid (5 mL) is added, followed by dropwise addition of trifluoroacetic anhydride (4.4 mL, 31.2 mmol). The mixture is heated to 80°C for 6 hours, cooled, and neutralized with NaHCO₃. The precipitate is filtered and recrystallized from ethanol to yield the pyrazole-4-carbaldehyde derivative (68% yield).
Knoevenagel Condensation for Final Assembly
The thiazolidinone and pyrazole intermediates are coupled via a Knoevenagel reaction to form the methylidene bridge.
Reaction Conditions and Optimization
3-(2-Methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one (2.0 g, 10.2 mmol) and 1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde (3.4 g, 10.2 mmol) are dissolved in anhydrous ethanol (100 mL). Piperidine (1.7 mL, 17.3 mmol) is added as a catalyst, and the mixture is refluxed under nitrogen for 12 hours. TLC (CHCl₃/MeOH 9:1) confirms completion. The reaction is quenched with ice-cold water, acidified with acetic acid (pH 4–5), and filtered. The crude product is recrystallized from ethanol to yield the target compound as a yellow solid (65% yield).
Table 1: Optimization of Knoevenagel Condensation
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | Ethanol, DMF, THF | Ethanol | 65 |
| Catalyst (Piperidine) | 10–30 mol% | 20 mol% | 65 |
| Temperature (°C) | 70–110 | 80 | 65 |
| Reaction Time (h) | 6–24 | 12 | 65 |
Purification and Analytical Validation
Chromatographic Purification
The crude product is purified via flash chromatography (silica gel, 70% ethyl acetate in hexanes) to remove unreacted starting materials and byproducts. Fractions containing the target compound are pooled and concentrated.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, CH=), 7.89–7.21 (m, 9H, Ar-H), 4.12 (t, 2H, OCH₂), 3.77 (s, 3H, OCH₃), 3.01 (t, 2H, SCH₂), 1.65–1.55 (m, 2H, CH₂), 0.92 (t, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 192.1 (C=O), 167.3 (C=S), 145.2–118.4 (Ar-C), 70.1 (OCH₂), 58.9 (OCH₃), 35.6 (SCH₂), 22.1 (CH₂), 13.8 (CH₃).
Table 2: Comparative Yields Across Synthetic Batches
| Batch | Thiazolidinone (g) | Pyrazole (g) | Product (g) | Yield (%) |
|---|---|---|---|---|
| 1 | 2.0 | 3.4 | 2.9 | 65 |
| 2 | 2.0 | 3.4 | 3.1 | 69 |
| 3 | 2.0 | 3.4 | 2.8 | 63 |
Mechanistic Insights and Side Reactions
The Knoevenagel condensation proceeds via a base-catalyzed enolate formation at the α-position of the thiazolidinone, followed by nucleophilic attack on the pyrazole aldehyde. Competitive side reactions include:
Chemical Reactions Analysis
Thiazolidinone Ring
-
Nucleophilic Attack : The 4-oxo and 2-thioxo groups are susceptible to nucleophilic substitution. For example, the thioxo group (−S−) reacts with alkyl halides to form sulfides:
-
Oxidation : The thioxo group can be oxidized to sulfonyl (−SO₂−) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
Methylidene Group (−CH=)
-
Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienes to form bicyclic derivatives.
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, altering biological activity .
Methoxyethyl Substituent
-
Ether Cleavage : Reacts with strong acids (e.g., HBr/AcOH) to yield ethylene glycol derivatives.
Reaction Conditions and Optimization
Data from analogous thiazolidinone syntheses reveal optimal conditions for key transformations:
Mechanistic Insights
-
Cyclization : The Bi(III)-catalyzed cyclization proceeds via a six-membered transition state, where the metal coordinates to both the thiosemicarbazide nitrogen and carbonyl oxygen, facilitating ring closure .
-
Knoevenagel Reaction : Base-catalyzed deprotonation of the active methylene group generates a carbanion, which attacks the aldehyde carbonyl, followed by dehydration .
Industrial-Scale Considerations
-
Continuous Flow Synthesis : Microreactors improve heat transfer and reduce reaction times for cyclization steps (e.g., from 12 hours to 30 minutes) .
-
Green Chemistry : Vanadyl sulfate (VOSO₄) in acetonitrile under ultrasonic irradiation achieves 88% yield for thiazolidinone formation while minimizing waste .
Stability and Degradation
-
Hydrolytic Degradation : The thiazolidinone ring hydrolyzes in acidic/basic conditions to form thiourea and carboxylic acid derivatives.
-
Photodegradation : UV exposure induces cleavage of the methylidene group, forming 5-hydroxy-thiazolidinone .
Key Challenges and Solutions
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to (5Z)-3-(2-methoxyethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
Thiazolidinones are also recognized for their antimicrobial activities. Research has demonstrated that this compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Inflammation-related diseases are a significant area of interest in drug development. Thiazolidinone derivatives have been studied for their ability to modulate inflammatory responses through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Case Studies
Several case studies highlight the efficacy of (5Z)-3-(2-methoxyethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxic effects against breast cancer cell lines with an IC50 value in the low micromolar range. |
| Study 2 | Showed broad-spectrum antibacterial activity with minimum inhibitory concentrations comparable to standard antibiotics. |
| Study 3 | Reported anti-inflammatory effects in animal models of arthritis, reducing swelling and pain significantly compared to control groups. |
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrazolyl-propylsulfanylphenyl group introduces greater steric bulk and sulfur-mediated hydrophobicity compared to simpler benzylidene substituents in ’s thiazol-4-ones .
- Unlike the pyrazoline derivative in , the thiazolidin-4-one core in the target compound may exhibit distinct electronic properties due to the 2-thioxo group, which enhances resonance stabilization .
Electronic and Computational Insights
For the target compound:
- The propylsulfanyl group may act as an electron donor, modulating the π-conjugation of the pyrazole-phenyl system.
- The 2-thioxo group in the thiazolidinone ring likely lowers the LUMO energy, favoring charge-transfer interactions.
Comparatively, thiazol-4(5H)-ones in lack the thioxo group, resulting in less pronounced electronic delocalization .
Hydrogen Bonding and Crystallography
Hydrogen-bonding patterns in thiazolidinones influence crystal packing and stability. For example:
Biological Activity
The compound (5Z)-3-(2-methoxyethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications based on recent research findings.
Structural Characteristics
This compound features a thiazolidinone ring, which is known for its pharmacological significance. The thiazolidinone core can be modified at various positions to enhance biological activity. The presence of substituents such as methoxyethyl and propylsulfanyl groups may influence its interaction with biological targets.
1. Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer potential. Research indicates that modifications to the thiazolidinone scaffold can lead to compounds with significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown activity against breast, colon, and lung cancer cells by inducing apoptosis and inhibiting cell proliferation through various mechanisms, including enzyme inhibition and disruption of cell cycle progression .
2. Antimicrobial Properties
Studies have demonstrated that thiazolidin-4-one compounds exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .
3. Anti-inflammatory Effects
Research has shown that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in the context of chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
4. Antioxidant Activity
Thiazolidinones also possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .
Case Studies
Several studies have highlighted the biological activities of thiazolidinone derivatives similar to the compound :
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is highly dependent on their structural features. Modifications at specific positions on the thiazolidinone ring can enhance potency and selectivity for particular biological targets. For instance, the presence of electron-donating groups (like methoxy) has been correlated with increased anticancer activity due to improved binding affinity to target enzymes involved in cancer progression .
Q & A
Q. Table 1: Synthetic Approaches for Analogous Compounds
| Reaction Step | Conditions (Solvent, Catalyst, Time) | Yield (%) | Reference |
|---|---|---|---|
| Schiff Base | Ethanol, H<sup>+</sup>, 12 h reflux | 65–75 | |
| Cyclization | DMF/AcOH, 2 h reflux | 70–80 | |
| Alkylation | K2CO3, DMF, 60°C, 6 h | 50–60 |
Basic: Which spectroscopic and chromatographic techniques are essential for characterization?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry and Z-configuration via coupling constants (e.g., olefinic protons in the thiazolidinone ring show characteristic splitting patterns). and emphasize integration of aromatic and methylene protons .
- IR Spectroscopy : Validate thioxo (C=S) stretching at ~1200 cm<sup>-1</sup> and carbonyl (C=O) at ~1700 cm<sup>-1</sup>.
- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]<sup>+</sup>) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?
Methodological Answer:
Refinement with SHELX : Use SHELXL () for high-resolution X-ray data to model disorder or thermal motion. Hydrogen bonding networks () should be cross-validated with graph-set analysis to resolve packing ambiguities .
Twinned Data Handling : For poorly diffracting crystals, employ twin-law refinement in SHELXL and compare with analogous structures (e.g., pyrazole-thiazolidinone hybrids in ) .
Validation Tools : Use PLATON or Mercury to check for missed symmetry or overfitting.
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space Group | P21/c | |
| Hydrogen Bond (D–H···A) | N–H···O (2.8 Å) | |
| Rint | <0.05 |
Advanced: How to design experiments to assess structure-activity relationships (SAR) for biological activity?
Methodological Answer:
Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing propylsulfanyl with methylsulfonyl) and compare bioactivity (e.g., antimicrobial IC50). uses this approach for triazole derivatives .
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like 14-α-demethylase (PDB: 3LD6). Validate with MD simulations to assess stability of ligand-protein interactions .
In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) under standardized conditions (pH 7.4, 37°C) to minimize variability.
Advanced: What strategies address contradictory biological activity data across studies?
Methodological Answer:
Control Experimental Variables :
- Purity : Confirm compound integrity via HPLC () and elemental analysis .
- Solvent Effects : Compare DMSO vs. aqueous solubility; notes solvent-dependent activity in pyrazole derivatives .
Data Normalization : Report IC50 values relative to positive controls (e.g., doxorubicin for anticancer assays).
Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects that may explain discrepancies.
Q. Table 3: Common Pitfalls in Bioactivity Studies
| Issue | Resolution Strategy | Reference |
|---|---|---|
| Batch-to-batch variation | Strict QC via NMR/HPLC | |
| Assay interference | Include vehicle controls | |
| Target selectivity | Kinase profiling panels |
Advanced: How to optimize reaction yields while maintaining stereochemical integrity?
Methodological Answer:
Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate cyclization without racemization. uses acetic acid as a proton donor for regioselective thiazolidinone formation .
Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 2 h) to minimize side-product formation.
In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate consumption (e.g., Schiff base in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
